3-(furan-2-yl)-3H-pyridazin-6-one
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Overview
Description
3-(furan-2-yl)-3H-pyridazin-6-one is a heterocyclic compound that features both a furan ring and a pyridazinone ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-3H-pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with suitable aldehydes or ketones, followed by cyclization to form the pyridazinone ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-3H-pyridazin-6-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to achieve the desired reaction .
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydropyridazinone derivatives, and various substituted furan derivatives. These products can have different biological activities and applications depending on the nature of the substituents .
Scientific Research Applications
3-(furan-2-yl)-3H-pyridazin-6-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antibacterial, antifungal, and anticancer activities.
Medicine: It is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(furan-2-yl)-3H-pyridazin-6-one include other furan and pyridazinone derivatives, such as:
- 3-(furan-2-yl)pyrazol-4-yl chalcones
- Furan-2-yl acrylohydrazides
- Furan-2-yl propenoic acids .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the furan and pyridazinone rings, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H6N2O2 |
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Molecular Weight |
162.15 g/mol |
IUPAC Name |
3-(furan-2-yl)-3H-pyridazin-6-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-6H |
InChI Key |
UPFNCAKMUXKXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2C=CC(=O)N=N2 |
Origin of Product |
United States |
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